2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride
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Overview
Description
2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride: is a chemical compound with the molecular formula C8H16ClNO3. It is a derivative of propanoic acid, featuring a morpholine ring and a methyl group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring is synthesized through the reaction of diethanolamine with a suitable dehydrating agent.
Introduction of the Propanoic Acid Moiety: The morpholine ring is then reacted with a propanoic acid derivative, such as 2-bromo-3-methylpropanoic acid, under basic conditions to form the desired product.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the product to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Intermediates: Large-scale synthesis of the morpholine ring and propanoic acid derivatives.
Reaction Optimization: Optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Purification and Crystallization: Purification of the final product through crystallization and recrystallization techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring or the methyl group is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is used as a building block in organic synthesis. It serves as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. It can act as a substrate or inhibitor in enzymatic reactions, providing insights into enzyme mechanisms and functions.
Medicine: The compound has potential applications in drug development. Its structural features make it a candidate for designing new therapeutic agents, particularly those targeting neurological and metabolic disorders.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the formulation of certain polymers and resins.
Mechanism of Action
The mechanism of action of 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in cellular processes. The morpholine ring and propanoic acid moiety play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
3-Morpholin-4-ylpropanoic acid: Lacks the methyl group, resulting in different chemical and biological properties.
2-Methyl-3-piperidin-4-ylpropanoic acid: Contains a piperidine ring instead of a morpholine ring, leading to variations in reactivity and applications.
2-Methyl-3-pyrrolidin-4-ylpropanoic acid:
Uniqueness: 2-Methyl-3-morpholin-4-ylpropanoic acid hydrochloride is unique due to the presence of both a morpholine ring and a methyl group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-methyl-3-morpholin-4-ylpropanoic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO3.ClH/c1-7(8(10)11)6-9-2-4-12-5-3-9;/h7H,2-6H2,1H3,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXVHGVQSOVEGL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CCOCC1)C(=O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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